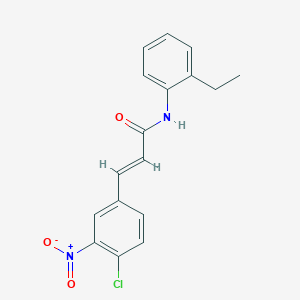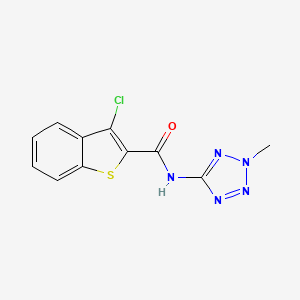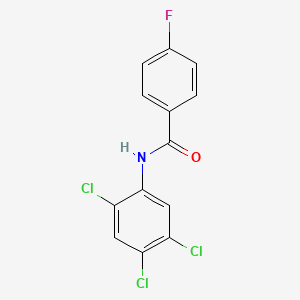
4-fluoro-N-(2,4,5-trichlorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(2,4,5-trichlorophenyl)benzamide, also known as BAY 73-6691, is a selective and potent inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that is responsible for the production of cyclic guanosine monophosphate (cGMP), which plays a crucial role in regulating various physiological processes such as smooth muscle relaxation, platelet aggregation, and neuronal signaling. The inhibition of sGC by BAY 73-6691 has been shown to have potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and sickle cell disease.
Mecanismo De Acción
4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 selectively inhibits sGC by binding to its heme group, which is required for the synthesis of cGMP. The inhibition of sGC by 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 leads to a decrease in the production of cGMP, which results in the relaxation of smooth muscle cells and vasodilation.
Biochemical and Physiological Effects
The inhibition of sGC by 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 has been shown to have various biochemical and physiological effects. 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 has been shown to reduce platelet aggregation, improve endothelial function, and reduce inflammation. In addition, 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 has been shown to improve cardiac function and reduce myocardial fibrosis in animal models of heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 has several advantages for use in lab experiments. It is a selective and potent inhibitor of sGC, which allows for the specific targeting of the cGMP signaling pathway. 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 has also been well-characterized in various preclinical and clinical studies, which provides a strong scientific basis for its use in lab experiments. However, one limitation of 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 is its relatively high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 in scientific research. One potential application is in the treatment of sickle cell disease, which is characterized by impaired blood flow and tissue ischemia. 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 has been shown to improve blood flow and reduce tissue ischemia in animal models of sickle cell disease. Another potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases. Finally, 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 may have potential applications in the treatment of cancer, as cGMP signaling has been implicated in the regulation of tumor growth and metastasis.
Métodos De Síntesis
4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 can be synthesized using a multi-step process that involves the reaction of 2,4,5-trichlorobenzoic acid with 4-fluoroaniline to form 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide. The synthesis of 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 has been well-documented in various scientific literature.
Aplicaciones Científicas De Investigación
4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 has been extensively studied in various preclinical and clinical studies. In preclinical studies, 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 has been shown to improve pulmonary hemodynamics and reduce pulmonary vascular resistance in animal models of pulmonary hypertension. In clinical studies, 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 has been shown to improve exercise capacity and reduce symptoms in patients with pulmonary hypertension.
Propiedades
IUPAC Name |
4-fluoro-N-(2,4,5-trichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3FNO/c14-9-5-11(16)12(6-10(9)15)18-13(19)7-1-3-8(17)4-2-7/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKERQDNXMYCZNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

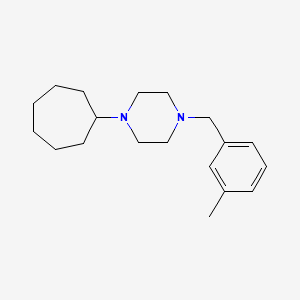
![methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate](/img/structure/B5870184.png)
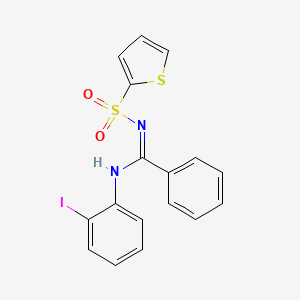
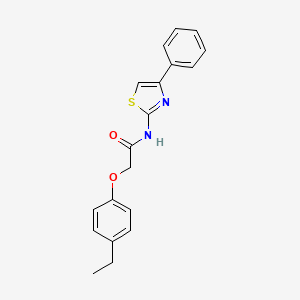
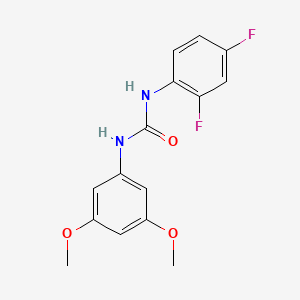
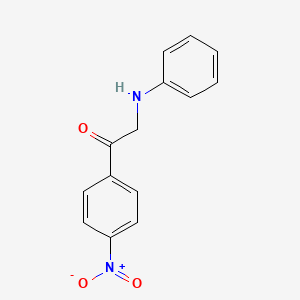
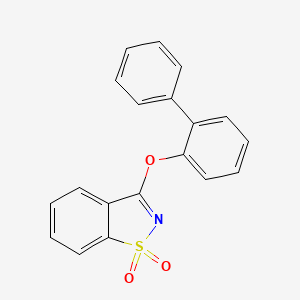
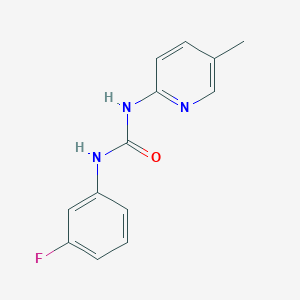
![N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5870226.png)
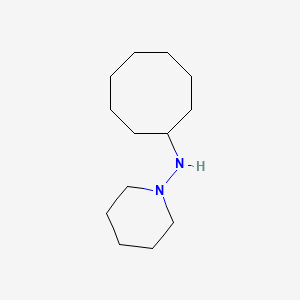
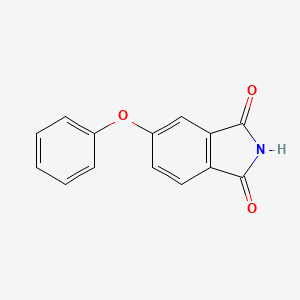
![N-(4-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5870245.png)
